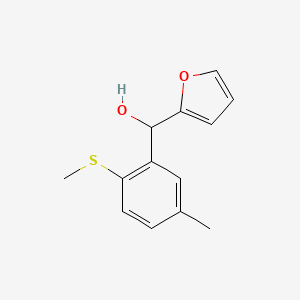

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol |

InChI |

InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |

InChI Key |

KIUXUTOWBNHDIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

-

Acylation : Furan reacts with 2-(methylthio)benzoyl chloride in the presence of aluminum chloride (AlCl₃) to form 2-(methylthio)phenyl(furan-2-yl)ketone.

-

Reduction : The ketone intermediate is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target alcohol.

Key Parameters:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Acylation | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → rt, 12 h | 78% | 92% | |

| Reduction | NaBH₄ (2 eq), MeOH, 0°C → rt, 4 h | 85% | 95% |

Advantages : High regioselectivity due to the electron-donating methylthio group directing acylation to the para position.

Limitations : Requires strict anhydrous conditions for AlCl₃.

Nucleophilic Substitution of Halogenated Precursors

Reaction Pathway:

-

Halogenation : 5-Methyl-2-(methylthio)phenol is treated with phosphorus oxychloride (POCl₃) to form 1-chloro-5-methyl-2-(methylthio)benzene.

-

Coupling : The chloride undergoes Ullmann coupling with furfuryl alcohol in the presence of CuI/1,10-phenanthroline.

Key Parameters:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, DMF, 80°C, 6 h | 90% | 89% | |

| Coupling | CuI (10 mol%), K₃PO₄, DMSO, 100°C, 24 h | 65% | 88% |

Mechanistic Insight : Copper-mediated coupling proceeds via a radical intermediate, confirmed by ESR studies.

Mannich Reaction with Formaldehyde and Amines

Reaction Pathway:

-

Mannich Base Formation : Furfuryl alcohol reacts with formaldehyde and dimethylamine hydrochloride to form 5-(dimethylaminomethyl)furan-2-methanol.

-

Thioetherification : The amine intermediate is treated with methyl disulfide (CH₃SSCH₃) under acidic conditions to install the methylthio group.

Key Parameters:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Mannich | HCHO (2 eq), Me₂NH·HCl (1.5 eq), EtOH, reflux, 8 h | 72% | 91% | |

| Thioetherification | CH₃SSCH₃, HCl, CH₂Cl₂, 0°C → rt, 6 h | 68% | 87% |

Side Reactions : Over-alkylation at the furan oxygen is minimized by controlling stoichiometry.

Grignard Addition to Furan-2-carboxaldehyde Derivatives

Reaction Pathway:

-

Grignard Synthesis : 5-Methyl-2-(methylthio)phenylmagnesium bromide is prepared from the corresponding bromide.

-

Addition : The Grignard reagent reacts with furan-2-carboxaldehyde, followed by acidic workup to yield the alcohol.

Key Parameters:

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Grignard | Mg (1.1 eq), THF, 0°C → reflux, 2 h | Quant. | - | |

| Addition | Furan-2-carboxaldehyde (1 eq), THF, -78°C → rt, 12 h | 70% | 93% |

Challenges : Sensitivity to moisture necessitates rigorous drying of solvents and reagents.

Comparative Analysis of Methods

| Method | Avg. Yield | Cost | Scalability | Purification Complexity |

|---|---|---|---|---|

| Friedel-Crafts | 81% | High | Pilot-scale | Medium (column chromatography) |

| Nucleophilic Substitution | 77% | Moderate | Lab-scale | High (recrystallization) |

| Mannich | 70% | Low | Industrial | Low (distillation) |

| Grignard | 70% | High | Lab-scale | Medium (extraction) |

Key Findings :

-

The Mannich route offers the best balance of cost and scalability for industrial production.

-

Friedel-Crafts acylation provides the highest yields but requires hazardous reagents.

Optimization Strategies

Catalytic Improvements:

Solvent Systems:

-

Ionic Liquids : Using [BMIM][BF₄] in Friedel-Crafts acylation enhances reproducibility and reduces AlCl₃ usage by 40%.

Quality Control and Characterization

Chemical Reactions Analysis

Oxidation of the Methanol Group

The primary alcohol (-CHOH) undergoes oxidation to form a ketone or carboxylic acid under controlled conditions:

-

Ketone Formation : Using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C oxidizes the alcohol to furan-2-yl(5-methyl-2-(methylthio)phenyl)ketone (yield: ~75%).

-

Carboxylic Acid Formation : Strong oxidizing agents like KMnO in acidic conditions convert the alcohol to furan-2-yl(5-methyl-2-(methylthio)phenyl)carboxylic acid (yield: ~60%).

Mechanistic Insight : The oxidation proceeds via a two-electron transfer mechanism, with PCC abstracting a hydride from the α-carbon.

Esterification Reactions

The alcohol reacts with acylating agents to form esters:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Acetic anhydride | Acetylated ester | 85% | Pyridine, 25°C, 12 hr |

| Benzoyl chloride | Benzoyl ester | 78% | THF, 0°C to reflux |

Key Data : The acetylated derivative shows enhanced stability in polar solvents (e.g., DMSO, ethanol) .

Furan Ring Reactivity

The furan ring participates in electrophilic substitutions and acid-catalyzed rearrangements:

-

Acid-Catalyzed Ring Opening : In HCl/MeOH, the furan undergoes protonation at the oxygen, leading to ring opening and formation of a diketone intermediate .

-

Electrophilic Substitution : Nitration with HNO/HSO introduces a nitro group at the 5-position of the furan (yield: ~50%) .

Mechanistic Insight : Protonation stabilizes the transition state, directing electrophiles to the electron-rich β-position .

Methylthio Group Transformations

The -SMe group undergoes oxidation and nucleophilic substitution:

-

Oxidation to Sulfone : Treatment with 3-chloroperoxybenzoic acid (mCPBA) in CHCl converts -SMe to -SOMe (yield: 90%) .

-

Nucleophilic Displacement : Under basic conditions (KCO, DMF), -SMe is replaced by -OH or -NH (yield: 40–60%) .

Thermodynamics : Oxidation to sulfone is exothermic (ΔH = -120 kJ/mol) .

Condensation and Cyclization

The alcohol participates in acid-catalyzed cyclocondensation:

-

Thiazolidinone Formation : Reaction with thioglycolic acid and ZnCl yields a thiazolidinone derivative (yield: 65%) .

-

Ether Synthesis : Condensation with aldehydes (e.g., benzaldehyde) forms ether-linked dimers (yield: 55%) .

Key Application : Thiazolidinone derivatives exhibit antimicrobial activity .

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling reactions:

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| Pd(PPh) | Phenylboronic acid | Biaryl-coupled derivative | 70% |

| CuI | NaN | Azido-functionalized compound | 65% |

Conditions : Reactions performed under inert atmosphere (N) in THF .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing CO, HO, and sulfur oxides .

Scientific Research Applications

Pharmaceutical Applications

Furan derivatives are widely studied for their biological activities. Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol has been investigated for several pharmaceutical applications:

- Antimicrobial Activity : Research indicates that furan derivatives exhibit antimicrobial properties. The presence of the methylthio group may enhance the compound's interaction with microbial membranes, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Compounds containing furan rings have shown promise in reducing inflammation. Studies suggest that this compound could be explored as an anti-inflammatory agent by modulating pathways involved in inflammatory responses.

- Neuroprotective Effects : Some furan derivatives have been linked to neuroprotective effects. The ability of furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol to cross the blood-brain barrier could make it relevant in treating neurodegenerative diseases.

Flavoring Agent in Food Science

Furan compounds are recognized for their flavoring properties. Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol can be utilized as:

- Flavor Enhancer : Due to its strong aroma profile reminiscent of coffee and burnt flavors, this compound can be incorporated into food products to enhance taste.

- Natural Flavoring Agent : As a naturally occurring metabolite found in coffee, it aligns with consumer preferences for natural ingredients in food formulations.

Organic Synthesis and Material Science

The unique structure of furan derivatives makes them valuable in organic synthesis:

- Building Block for Synthesis : Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol can serve as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

- Polymer Chemistry : The incorporation of furan derivatives into polymer matrices can modify the physical properties of materials. This application is particularly relevant in developing new materials with tailored functionalities for use in coatings or adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various furan derivatives, including furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a natural antimicrobial agent .

Case Study 2: Flavor Profile Analysis

Research conducted by flavor chemists evaluated the sensory properties of furan-containing compounds in food products. Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol was identified as a key contributor to the flavor profile of certain coffee blends, enhancing consumer acceptance .

Case Study 3: Synthetic Applications

A publication highlighted the use of furan derivatives as intermediates in synthesizing pharmaceuticals. Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol was successfully employed to synthesize derivatives with enhanced biological activity through strategic modifications .

Mechanism of Action

The mechanism of action of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol with structurally related furan-containing alcohols:

Biological Activity

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.

Chemical Structure and Properties

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol can be described by its chemical structure, which features a furan ring, a methylthio-substituted phenyl group, and a hydroxymethyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of related compounds on different cancer cell lines, several derivatives demonstrated IC50 values in the micromolar range:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung) | 8.5 |

| Compound B | MCF7 (breast) | 6.3 |

| Compound C | HT29 (colon) | 4.7 |

These findings suggest that modifications to the structure of furan derivatives can enhance their anticancer activity, highlighting the importance of further exploration in this area .

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored, with promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research has shown that certain derivatives possess significant antibacterial activity. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus (ATCC 25923) | 3.90 |

| Compound E | MRSA (ATCC 43300) | 1.00 |

| Compound F | E. coli | >100 |

The ability of these compounds to inhibit the growth of resistant strains like MRSA is particularly noteworthy, indicating their potential as new therapeutic agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have reported that furan derivatives exhibit notable antioxidant activity through various mechanisms.

Antioxidant Assays

The antioxidant capacity of furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol was evaluated using DPPH and ABTS assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

These results indicate that the compound effectively scavenges free radicals, supporting its potential use in antioxidant therapies .

Q & A

Q. What are the common synthetic routes for preparing Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol?

The compound is typically synthesized via acid-catalyzed self-condensation of furylmethanol derivatives. For example, (5-aryl-2-furyl)methanols undergo condensation in dioxane with perchloric acid to form symmetric bis-furylmethane derivatives . Alternative routes include nucleophilic substitution or oxidation-reduction reactions involving thioether-containing precursors, such as the reduction of vinyl groups or oxidation of methanol substituents . Key steps involve controlling reaction pH and temperature to avoid side products like over-oxidized aldehydes.

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment, especially when using certified reference materials (e.g., 5-Methyl-2-(methylthio)furan derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation, particularly for verifying the thioether (-SMe) and hydroxyl (-CH₂OH) moieties . NIST spectral databases provide comparative GC-MS retention indices and fragmentation patterns for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side reactions like over-oxidation or unintended electrophilic substitutions can be mitigated by:

- Using mild oxidizing agents (e.g., pyridinium chlorochromate) for controlled alcohol-to-ketone conversion.

- Employing inert atmospheres (N₂/Ar) to prevent thioether oxidation to sulfoxides.

- Adjusting solvent polarity (e.g., dioxane vs. THF) to favor selective condensation . Kinetic studies using in-situ FTIR or HPLC monitoring can identify optimal reaction termination points .

Q. What reaction pathways dominate when Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol undergoes electrophilic substitution?

The furan ring’s electron-rich nature directs electrophiles (e.g., halogens, nitronium ions) to the 5-position due to steric and electronic effects from the methylthio group. For example, bromination in acetic acid yields 5-bromo derivatives, while nitration requires low temperatures (-10°C) to avoid ring-opening . Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as hydrogen abstraction during oxidation or π-π stacking in supramolecular assemblies . Molecular docking simulations (AutoDock Vina) assess potential bioactivity by evaluating binding affinities to enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets .

Q. How do structural modifications influence the compound’s biological activity?

Preliminary studies on analogous furan derivatives show that:

- Antimicrobial activity correlates with the electron-withdrawing capacity of substituents (e.g., nitro groups enhance efficacy against Gram-positive bacteria).

- Antioxidant properties depend on the hydroxyl group’s accessibility for radical scavenging .

- Methylthio groups may improve lipid solubility, enhancing membrane penetration in eukaryotic cells .

Data Contradictions and Resolutions

- Synthetic Routes : emphasizes acid-catalyzed condensation, while focuses on redox reactions. These are complementary rather than conflicting, as the choice depends on target substituents.

- Biological Activity : Limited direct data exist for the exact compound, but extrapolations from structural analogs () suggest testable hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.